

Dexamethasone-21-acetate chemical structure and properties

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Compound of Interest

Compound Name: Dexamethasone-21-acetate

Cat. No.: B7771644

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Dexamethasone-21-Acetate: A Comprehensive Technical Guide

Dexamethasone-21-acetate is a potent synthetic glucocorticoid and a corticosteroid ester, widely utilized for its significant anti-inflammatory and immunosuppressant properties.[1][2] As a prodrug, it is converted to its active form, dexamethasone, which mediates a complex network of signaling pathways to modulate immune responses. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for **dexamethasone-21-acetate**, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Dexamethasone-21-acetate is a derivative of cortisol and is structurally characterized by a perhydro-cyclopentano-phenanthrene ring system.[3][4] Key structural features include a fluorine atom at the 9 α position, a methyl group at the 16 α position, and an acetate group at the C21 position, which enhances its lipophilicity compared to dexamethasone.[4][5]

Table 1: Chemical Identification of **Dexamethasone-21-Acetate**

Identifier	Value	Reference
IUPAC Name	[2- [(8S,9R,10S,11S,13S,14S,16R ,17R)-9-fluoro-11,17- dihydroxy-10,13,16-trimethyl-3- oxo-6,7,8,11,12,14,15,16- octahydrocyclopenta[a]phenan thren-17-yl]-2-oxoethyl] acetate	[1]
Synonyms	Dexamethasone acetate, Decadronal, Decadron-LA, 9α- Fluoro-16α- methylprednisolone-21-acetate	[1][6]
CAS Number	1177-87-3	[1][6]
Molecular Formula	C ₂₄ H ₃₁ FO ₆	[1][6]
PubChem CID	236702	[1]

Physicochemical and Spectroscopic Properties

Dexamethasone-21-acetate is a white to almost white crystalline powder.[7] Its physical and chemical properties are critical for its formulation, delivery, and biological activity.

Table 2: Physicochemical Properties of **Dexamethasone-21-Acetate**

Property	Value	Reference
Molecular Weight	434.50 g/mol	[1]
Physical State	Solid, Crystalline Powder	[7][8][9]
Melting Point	238-240 °C (lit.)	[10]
Solubility	Water: Practically insoluble (100 mg/L at 25°C)	
Aqueous Buffers: Sparingly soluble	[9]	
DMSO: ~30 mg/mL	[9]	
Ethanol: ~3 mg/mL	[9]	
Methanol: Freely soluble		
Acetone: Freely soluble		
Chloroform: Soluble		
Dioxane: Soluble		
Specific Rotation	+84.0 to +90.0 deg (c=1, Dioxane)	

Table 3: Spectroscopic Data for **Dexamethasone-21-Acetate**

Technique	Key Data Points	Reference
UV/Vis Spectroscopy	λ_{max} : 239 nm	[9]
Infrared (IR) Spectroscopy	KBr disc spectrum available from Coblenz Society	[1][11]
Mass Spectrometry (GC-MS)	Major peaks at 375, 121, 122 m/z	[1]
LC-MS	Precursor Adduct $[M-H]^-$ at 433.2033	[1]

Mechanism of Action and Signaling Pathways

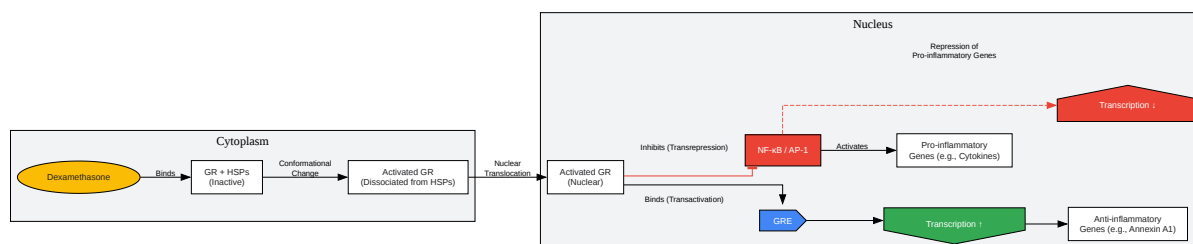
The therapeutic effects of **dexamethasone-21-acetate** are mediated by its active metabolite, dexamethasone, which functions as a potent agonist for the glucocorticoid receptor (GR).[2][12][13] The mechanism involves both genomic and non-genomic pathways.

Genomic Pathway

The primary mechanism is genomic, involving the regulation of gene expression.[12] The lipophilic dexamethasone molecule diffuses across the cell membrane and binds to the cytosolic GR, which is complexed with heat shock proteins (HSPs).[12] This binding induces a conformational change, leading to the dissociation of HSPs and the translocation of the activated GR-ligand complex into the nucleus.

Inside the nucleus, the GR complex modulates gene transcription in two main ways:

- **Transactivation:** The GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This recruits co-activators, leading to the increased transcription of anti-inflammatory genes, such as Annexin A1 (also known as Lipocortin-1), which inhibits phospholipase A2 and subsequently the production of prostaglandins and leukotrienes.[2][12]
- **Transrepression:** The GR complex can repress the expression of pro-inflammatory genes without direct DNA binding. It achieves this by physically interacting with and inhibiting key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][12][13] This leads to a decreased production of cytokines, chemokines, and adhesion molecules.



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Genomic signaling pathway of Dexamethasone.

Non-Genomic Pathways

Dexamethasone can also elicit rapid cellular responses that are independent of gene transcription.[12] These non-genomic effects occur within minutes and involve the interaction of the cytosolic GR with various signaling molecules. For instance, dexamethasone can rapidly activate the PI3K/Akt signaling pathway in certain cells and can also interfere with T-cell receptor (TCR) signaling at a post-receptor stage.[12][14]

Experimental Protocols

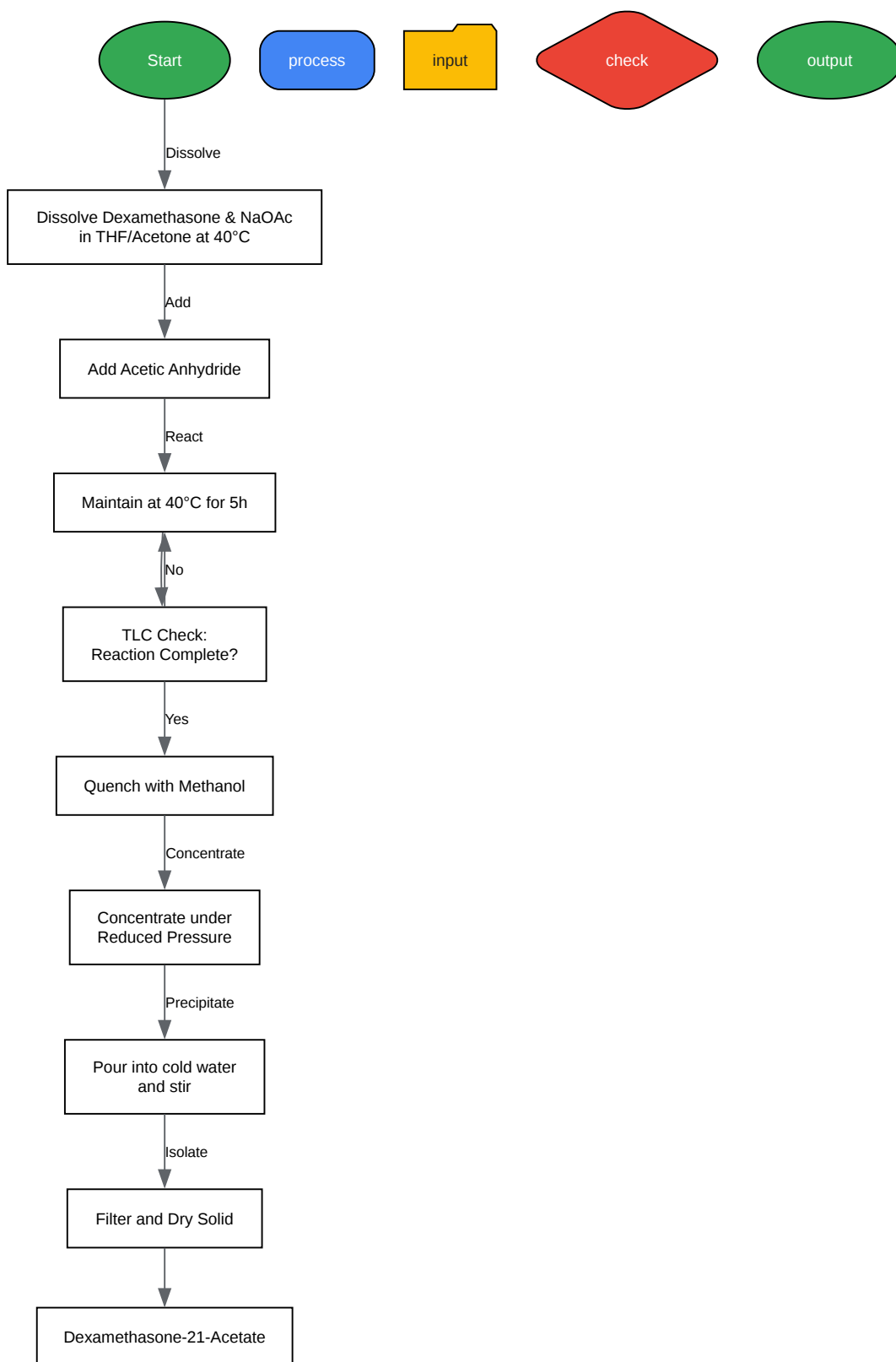
This section details methodologies for the synthesis, analysis, and application of **dexamethasone-21-acetate**.

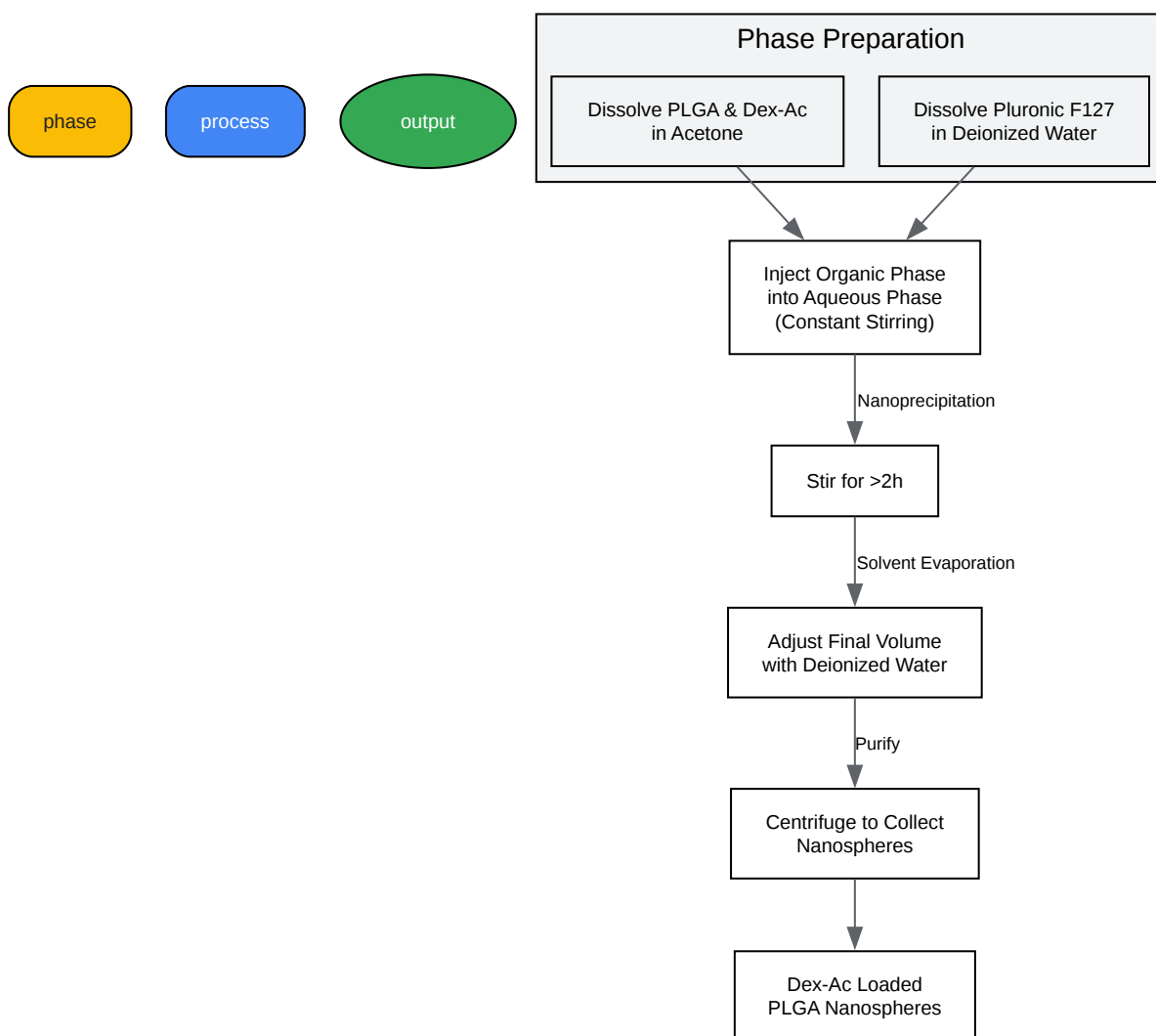
Synthesis: 21-Acetylation of Dexamethasone

This protocol describes a method for the acetylation of the C21 hydroxyl group of dexamethasone to yield **dexamethasone-21-acetate**.[15]

Methodology:

- **Reaction Setup:** In a dry, clean reaction vessel under a nitrogen atmosphere, dissolve 10g of dexamethasone and 1g of sodium acetate (catalyst) in 100ml of a mixed solvent of tetrahydrofuran (THF) and acetone (e.g., 38:1 weight ratio).
- **Heating:** Warm the mixture to 40°C with stirring until all solids are dissolved.
- **Acetylation:** Add 1.5 molar equivalents of acetic anhydride to the solution.
- **Reaction Monitoring:** Maintain the reaction at 40°C for approximately 5 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, quench the excess acetic anhydride by adding methanol.
- **Isolation:** Concentrate the solution under reduced pressure. Pour the resulting residue into 5°C water and stir to precipitate the product.
- **Purification:** Collect the solid product by filtration and dry to obtain **dexamethasone-21-acetate**.





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